2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine
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Overview
Description
2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine is an organic compound with the molecular formula C11H21NS It is a thiomorpholine derivative characterized by the presence of a dimethyl group and a 3-methylbut-3-enyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine typically involves the reaction of thiomorpholine with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of thiomorpholine with 3-methylbut-3-enyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The alkyl groups attached to the thiomorpholine ring can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiomorpholine derivatives.
Substitution: Substituted thiomorpholine derivatives.
Scientific Research Applications
2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine involves its interaction with molecular targets through its sulfur atom and alkyl groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Thiomorpholine: The parent compound without the dimethyl and 3-methylbut-3-enyl substituents.
2,2-Dimethylthiomorpholine: A similar compound with only the dimethyl substituents.
4-(3-Methylbut-3-enyl)thiomorpholine: A compound with only the 3-methylbut-3-enyl substituent.
Uniqueness: 2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine is unique due to the presence of both dimethyl and 3-methylbut-3-enyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-dimethyl-4-(3-methylbut-3-enyl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h1,5-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEGRQAPZGDFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCN1CCSC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864906-96-6 |
Source
|
Record name | 2,2-dimethyl-4-(3-methylbut-3-en-1-yl)thiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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